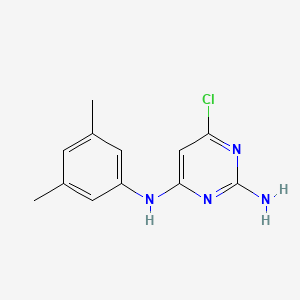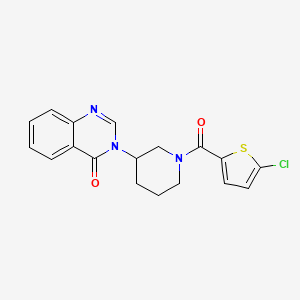
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Scientific Research Applications
Antimicrobial Activity
Research by Naganagowda and Petsom (2011) explored the synthesis of new quinazolinone derivatives, exhibiting antimicrobial activities. These compounds, including derivatives similar in structure to "3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one," were tested against various bacterial and fungal strains, showcasing potential as antimicrobial agents due to their structural attributes (Naganagowda & Petsom, 2011).
Antihypertensive Agents
A study by Takai et al. (1986) involved the synthesis of piperidine derivatives with a quinazoline ring system, evaluating their potential as antihypertensive agents. The research identified specific derivatives that exhibited significant hypotensive effects in animal models, indicating the therapeutic potential of such compounds in treating hypertension (Takai et al., 1986).
Antitubercular Agents
The evaluation of 2,4-diaminoquinazoline series for anti-tubercular activity was conducted by Odingo et al. (2014). This research focused on identifying lead candidates for tuberculosis drug discovery, demonstrating that specific derivatives within this series possess bactericidal activity against Mycobacterium tuberculosis, both in replicating and non-replicating states. These findings highlight the potential of quinazolinone derivatives in the development of new tuberculosis treatments (Odingo et al., 2014).
Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents was conducted by Norman et al. (1996). This study explored the binding affinity of these compounds to dopamine and serotonin receptors, indicating their possible use as antipsychotic drugs. Among the compounds tested, certain derivatives showed promising in vivo activities, suggesting their potential in the development of new antipsychotic medications (Norman et al., 1996).
Biosensor Development
Karimi-Maleh et al. (2014) described the use of a carbon paste electrode modified by quinazoline derivatives for the electrocatalytic oxidation of glutathione and amoxicillin. This novel biosensor, featuring a ZnO/CNTs nanocomposite modified electrode, showcases the application of quinazolinone derivatives in the development of sensitive and selective sensors for biological and pharmaceutical analyses (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-16-8-7-15(25-16)18(24)21-9-3-4-12(10-21)22-11-20-14-6-2-1-5-13(14)17(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOLNZSLIDZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

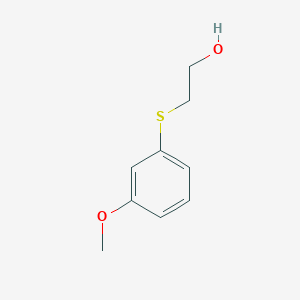

![Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2978069.png)
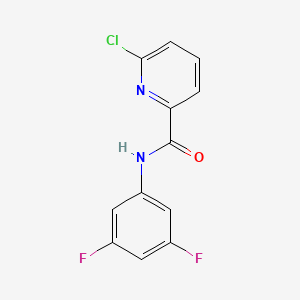
![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)
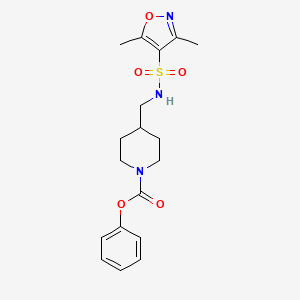
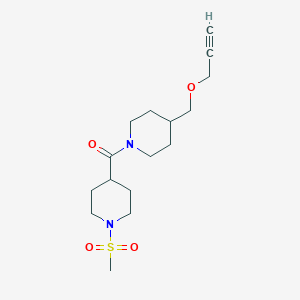
![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)
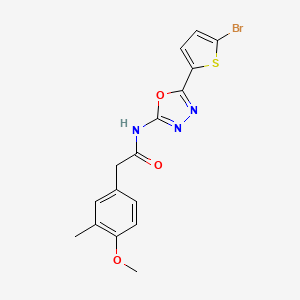
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)

